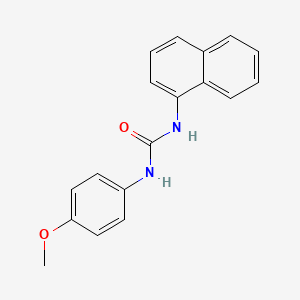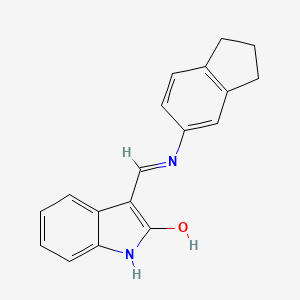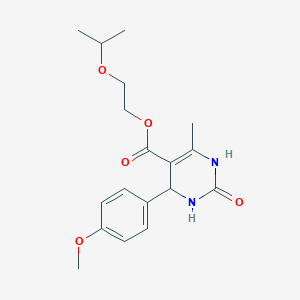
1-(4-METHOXY-PHENYL)-3-NAPHTHALEN-1-YL-UREA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxy-phenyl)-3-naphthalen-1-yl-urea is an organic compound that features a methoxyphenyl group and a naphthyl group connected by a urea linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxy-phenyl)-3-naphthalen-1-yl-urea typically involves the reaction of 4-methoxyaniline with naphthyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The general reaction scheme is as follows:
Step 1: Preparation of naphthyl isocyanate by reacting naphthylamine with phosgene or a phosgene substitute.
Step 2: Reaction of naphthyl isocyanate with 4-methoxyaniline in an appropriate solvent such as dichloromethane or toluene, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1-(4-Methoxy-phenyl)-3-naphthalen-1-yl-urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are common.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products
Oxidation: Formation of 1-(4-hydroxy-phenyl)-3-naphthalen-1-yl-urea.
Reduction: Formation of 1-(4-amino-phenyl)-3-naphthalen-1-yl-urea.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
1-(4-Methoxy-phenyl)-3-naphthalen-1-yl-urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(4-methoxy-phenyl)-3-naphthalen-1-yl-urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases or interact with nuclear receptors, affecting gene expression pathways.
類似化合物との比較
Similar Compounds
1-(4-Methoxy-phenyl)-3-phenyl-urea: Similar structure but with a phenyl group instead of a naphthyl group.
1-(4-Methoxy-phenyl)-3-(2-naphthyl)-urea: Similar structure but with a different position of the naphthyl group.
Uniqueness
1-(4-Methoxy-phenyl)-3-naphthalen-1-yl-urea is unique due to the presence of both a methoxyphenyl group and a naphthyl group, which can impart distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
IUPAC Name |
1-(4-methoxyphenyl)-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-22-15-11-9-14(10-12-15)19-18(21)20-17-8-4-6-13-5-2-3-7-16(13)17/h2-12H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSCRUWDBKFVNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(Cyclohexen-1-yl)ethyl]-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)urea](/img/structure/B4916993.png)

![N-[2-(2,4-dimethylphenoxy)ethyl]-2-thiophenecarboxamide](/img/structure/B4917014.png)

![2,4-dichloro-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4917026.png)

![N'-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine](/img/structure/B4917040.png)
![5-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-(3-thienylmethyl)-1,2,4-oxadiazole](/img/structure/B4917047.png)
![1-{1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4917058.png)
![N-[4-(2-amino-3-cyano-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromen-4-yl)phenyl]acetamide](/img/structure/B4917063.png)

![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4917068.png)
![4-(4-{[4-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B4917069.png)

